![molecular formula C9H17NO2 B177769 N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 166398-41-0](/img/structure/B177769.png)
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system with a methylamine group attached. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with methylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
Chemistry
In the field of chemistry, N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions, including:
- Reduction : Utilizing agents like lithium aluminum hydride.
- Substitution : Involving alkyl halides and bases like sodium hydroxide.
- Oxidation : Using potassium permanganate in acidic conditions.
Biology
The compound is under investigation for its potential biological activity and interactions with biomolecules. Preliminary studies suggest it may modulate enzyme activity and receptor interactions, although specific pathways remain to be fully elucidated. Its structural features may enable binding to target proteins involved in critical biological processes.
Medicine
Although not currently used in clinical settings, research is ongoing to explore its therapeutic applications . Its unique structure may allow for the development of new drugs targeting specific diseases or conditions.
Industry
This compound may also find applications in the development of new materials or as an intermediate in the production of other chemicals. Its versatility makes it a candidate for various industrial applications, although specific methods are not extensively documented.
Mechanism of Action
The mechanism of action of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its structural features and functional groups .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound has a similar spirocyclic structure but includes additional phenyl and dimethyl groups.
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride: This compound is a hydrochloride salt form with a similar core structure.
Uniqueness
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of a methylamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for research and development purposes .
Biological Activity
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a unique compound characterized by its spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 171.24 g/mol. The compound features a spirocyclic arrangement, which contributes to its distinctive chemical properties and potential interactions with biological targets.
Structural Comparison
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
This compound | C₉H₁₅N₂O₂ | 171.24 g/mol |
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | C₁₃H₁₉N₂O₂ | 233.73 g/mol |
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amines | C₉H₁₃N₂O₂ | 185.27 g/mol |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, although the exact pathways remain under investigation.
The compound's structural features enable it to potentially bind to target proteins involved in critical biological processes, influencing their function and leading to various physiological effects.
Biological Activity and Case Studies
Research into the biological activity of this compound has revealed promising results:
- Antitumor Activity : Some studies have indicated that compounds with similar structures exhibit antitumor properties by interacting with the colchicine binding site of β-tubulin. This suggests potential for this compound in cancer therapy through further exploration of its binding affinities .
- Cholinesterase Inhibition : Similar compounds have shown activity as inhibitors of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This positions this compound as a candidate for further pharmacological evaluation in neuroprotection strategies.
- Pharmacological Evaluation : Ongoing research is focused on understanding the compound's pharmacokinetics and dynamics, particularly how its unique structural features contribute to its interactions with biological targets and overall therapeutic efficacy.
Future Directions in Research
Further studies are essential to elucidate the complete spectrum of biological activities associated with this compound:
- In Vivo Studies : Conducting animal studies to assess the compound's efficacy and safety profile.
- Mechanistic Studies : Investigating specific interactions at the molecular level to determine how it influences enzyme activities and receptor functions.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity could lead to the development of more potent derivatives.
Properties
IUPAC Name |
N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBOSMTPWJVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166398-41-0 | |
Record name | N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.